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molecular formula C16H11NO3S B8291061 5-[(3-Phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(3-Phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8291061
M. Wt: 297.3 g/mol
InChI Key: KUGWAQWUAGDMPL-UHFFFAOYSA-N
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Patent
US07879893B2

Procedure details

A solution of thiazolidine-2,4-dione (90%, 78 mg, 0.6 mmol) and ammonium acetate (92 mg, 1.2 mmol) in acetic acid (1 mL) was added to 3-phenoxybenzaldehyde (52 μL, 0.6 mmol) and the resulting mixture was shaken at 115° C. for 16 hours. After cooling, the mixture was concentrated in vacuo to afford the title compound.
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].C([O-])(=O)C.[NH4+].[O:13]([C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)(=O)C>[O:13]([C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=[C:5]1[S:1][C:2](=[O:7])[NH:3][C:4]1=[O:6])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
78 mg
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
92 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
52 μL
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was shaken at 115° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=C2C(NC(S2)=O)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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